6-(Tert-butyl)-5-fluoronicotinaldehyde

Description

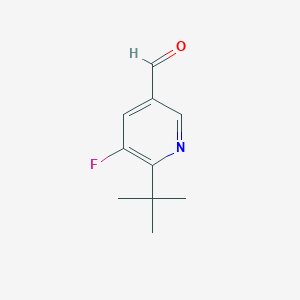

6-(tert-Butyl)-5-fluoronicotinaldehyde is a fluorinated nicotinaldehyde derivative with a tert-butyl substituent at the 6-position and a fluorine atom at the 5-position of the pyridine ring. Its CAS registry number is 1289211-04-6, and it is commercially available through two suppliers, as indicated in the literature . The compound is structurally characterized by the presence of a reactive aldehyde group, a bulky tert-butyl moiety (imparting steric hindrance), and a fluorine atom (electron-withdrawing in nature).

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

6-tert-butyl-5-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H12FNO/c1-10(2,3)9-8(11)4-7(6-13)5-12-9/h4-6H,1-3H3 |

InChI Key |

MJAQHTUDHHVOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=N1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable nicotinaldehyde derivative.

Introduction of Fluorine: A fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5th position.

Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl lithium or tert-butyl bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-5-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: 6-(Tert-butyl)-5-fluoronicotinic acid.

Reduction: 6-(Tert-butyl)-5-fluoronicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Tert-butyl)-5-fluoronicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 6-(tert-Butyl)-5-fluoronicotinaldehyde differ primarily in the substituent at the 5-position of the pyridine ring. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of 6-(tert-Butyl)-5-X-nicotinaldehyde Derivatives

* Calculated based on substituent replacement from the methoxy analog (C₁₁H₁₅NO₂, 193.25 g/mol) .

Key Findings:

Electronic Effects :

- The fluoro substituent (X = -F) is strongly electron-withdrawing, which enhances the electrophilicity of the aldehyde group, making it more reactive toward nucleophilic additions compared to the methoxy analog (X = -OCH₃) .

- Chloro (X = -Cl) and hydroxy (X = -OH) substituents exhibit intermediate electronic effects, with -Cl being less electronegative than -F but more bulky .

Steric and Solubility Considerations :

- The tert-butyl group in all analogs contributes to significant steric hindrance, which may impede reactions requiring spatial accessibility to the pyridine ring or aldehyde group.

- The hydroxy derivative’s -OH group could improve solubility in polar solvents via hydrogen bonding, whereas the fluoro and chloro analogs are likely more lipophilic .

Synthetic Relevance :

- Fluorinated derivatives like this compound may require specialized fluorination techniques (e.g., halogen exchange or direct fluorination), whereas methoxy or hydroxy analogs can be synthesized via nucleophilic substitution or oxidation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.